1,2-Di(azepan-1-yl)ethane-1,2-dione
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Overview
Description
1,2-Di(azepan-1-yl)ethane-1,2-dione is an organic compound characterized by the presence of two azepane rings attached to an ethane-1,2-dione core Azepane is a seven-membered nitrogen-containing heterocycle, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(azepan-1-yl)ethane-1,2-dione can be achieved through several methods. One common approach involves the reaction of azepane with ethane-1,2-dione under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(azepan-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The azepane rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can introduce various functional groups into the azepane rings.
Scientific Research Applications
1,2-Di(azepan-1-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,2-Di(azepan-1-yl)ethane-1,2-dione exerts its effects involves interactions with molecular targets and pathways. The azepane rings can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The dione core can participate in redox reactions, altering the redox state of the target molecules and affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,2-Di(pyridin-2-yl)ethane-1,2-dione: Similar in structure but contains pyridine rings instead of azepane rings.
1,2-Di(thiophen-2-yl)ethane-1,2-dione: Contains thiophene rings, offering different electronic properties.
1,2-Di(furan-2-yl)ethane-1,2-dione: Contains furan rings, providing distinct reactivity.
Uniqueness
1,2-Di(azepan-1-yl)ethane-1,2-dione is unique due to the presence of azepane rings, which impart specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62296-44-0 |
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Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
1,2-bis(azepan-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C14H24N2O2/c17-13(15-9-5-1-2-6-10-15)14(18)16-11-7-3-4-8-12-16/h1-12H2 |
InChI Key |
YNFORZHEBCBDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)N2CCCCCC2 |
Origin of Product |
United States |
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